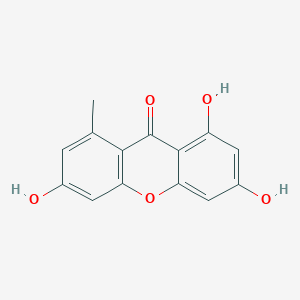

Norlichexanthone

説明

Structure

3D Structure

特性

IUPAC Name |

1,3,6-trihydroxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHBCDRWFMXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174777 | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-98-7 | |

| Record name | Norlichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Norlichexanthone: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norlichexanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and origin of this compound, catering to researchers, scientists, and professionals in drug development. The document outlines the seminal discoveries, delves into its natural sources, primarily fungi and lichens, and elucidates its biosynthetic pathway. Furthermore, it presents detailed experimental protocols for its isolation and characterization, supported by quantitative data and spectroscopic analysis. Visual representations of key processes are provided through signaling pathway and workflow diagrams generated using Graphviz, offering a clear and comprehensive understanding of this promising bioactive compound.

Discovery and Natural Origin

This compound (1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one) is a secondary metabolite found in a variety of fungal species, including those living in symbiotic association as lichens. While the precise first discovery in a natural source is not definitively documented in readily available literature, early research and subsequent studies have identified its presence in numerous organisms.

Notably, this compound has been isolated from various fungi, including endolichenic fungi and species of the genus Penicillium[1]. Endolichenic fungi, which reside within the thalli of lichens, have emerged as a significant source of this compound. For instance, an endolichenic fungus isolated from the lichen Pertusaria laeviganda has been shown to produce this compound[2][3]. It has also been reported in Penicillium canescens, Penicillium griseofulvum, and Wardomyces anomalus[4]. The production of this compound by a range of non-lichenized fungi, such as Penicillium patulum, and endolichenic fungi like Ulocladium sp., highlights the compound's widespread occurrence within the fungal kingdom[1].

Biosynthesis of this compound

The biosynthesis of this compound in fungi and lichens proceeds through the polyketide pathway[5][6]. This pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic xanthone scaffold.

The key steps in the biosynthesis of this compound are:

-

Polyketide Chain Formation: The process is initiated by a type III polyketide synthase (PKS)[7][8]. This enzyme catalyzes the condensation of one molecule of a starter CoA ester (often acetyl-CoA) with multiple molecules of malonyl-CoA to form a linear polyketide chain.

-

Benzophenone Intermediate Formation: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a key intermediate, a benzophenone derivative[7][8].

-

Oxidative Cyclization: The benzophenone intermediate then undergoes an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase, to form the tricyclic xanthone core.

-

Tailoring Reactions: Subsequent tailoring reactions, such as hydroxylation and methylation, lead to the final structure of this compound.

Experimental Protocols

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic separation. The following protocol is based on the methodology described by Kawakami et al. (2019) for the isolation of this compound from an endolichenic fungus[2][3].

Fungal Culture and Extraction

-

Cultivation: The endolichenic fungus is cultured in a suitable liquid medium (e.g., 2% malt extract and 0.2% yeast extract) in Erlenmeyer flasks. The cultures are incubated for a period of 3 weeks to allow for sufficient growth and production of secondary metabolites[2].

-

Harvesting and Drying: The fungal mycelia are harvested by filtration and subsequently dried.

-

Extraction: The dried fungal mass (e.g., 10.7 g) is immersed in methanol at room temperature overnight to extract the secondary metabolites. The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract (e.g., 2.5 g)[3].

Chromatographic Purification

-

Column Chromatography (Initial Separation): The crude methanol extract is subjected to column chromatography on a silica gel stationary phase (e.g., Wakogel® C-200). Elution is performed with a stepwise gradient of chloroform and methanol (e.g., from 19:1 to 0:1 v/v) to yield several fractions[3].

-

Further Fractionation: Fractions showing promising activity or containing the target compound are further purified. For instance, a fraction can be subjected to another round of column chromatography with a more refined gradient system[2].

-

Thin-Layer Chromatography (TLC): The fractions are monitored by thin-layer chromatography (TLC) on silica gel plates to identify the presence of this compound. The compound can be visualized under UV light.

-

Final Purification: The fraction containing the highest concentration of this compound is subjected to a final purification step, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound (e.g., 1 mg of this compound)[2].

Data Presentation

Quantitative Data from Isolation

The following table summarizes the quantitative data from a representative isolation of this compound from an endolichenic fungus as described by Kawakami et al. (2019)[2][3].

| Stage | Starting Material | Eluent/Method | Yield |

| Extraction | 10.7 g dried fungus | Methanol | 2.5 g crude extract |

| Column Chromatography (Fr. 1) | 2.5 g crude extract | Chloroform:Methanol (19:1) | 418 mg |

| Column Chromatography (Fr. 11) | 2.5 g crude extract | Chloroform:Methanol (0:1) | 113 mg |

| Further Chromatography (Fr. 1-11) | 418 mg (Fr. 1) | Chloroform:Methanol (0:1) | 37 mg |

| Final Purification | 37 mg (Fr. 1-11) | TLC (Water:Methanol, 1:9) | 1 mg pure this compound |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in Methanol-d4)[2]

| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) |

| 1 | - | 162.5 |

| 2 | 6.25 (d, J=2.4) | 98.8 |

| 3 | - | 165.2 |

| 4 | 6.20 (d, J=2.4) | 94.2 |

| 4a | - | 158.1 |

| 5 | 6.75 (d, J=8.8) | 116.5 |

| 6 | - | 145.8 |

| 7 | 6.65 (d, J=8.8) | 107.9 |

| 8 | - | 138.9 |

| 8a | - | 105.7 |

| 9 | - | 183.5 |

| 9a | - | 103.8 |

| 8-CH3 | 2.80 (s) | 22.1 |

Table 3: Mass Spectrometry Data for this compound [3][4]

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-MS | Negative | [M-H]- 257.0455 | Not explicitly detailed in the source |

| HR-ESI-MS | Positive | [M+H]+ 259.0601 | 151.0481, 185.0709 |

Conclusion

This compound stands as a compelling natural product with a rich chemical and biological profile. Its discovery from fungal sources, particularly endolichenic fungi, opens avenues for biotechnological production and further investigation into its therapeutic potential. The well-defined polyketide biosynthetic pathway provides a roadmap for potential synthetic biology approaches to enhance its yield or generate novel analogs. The detailed experimental protocols for its isolation and comprehensive spectroscopic data presented in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this intriguing xanthone. This document provides a solid foundation for further research and development efforts centered on this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C14H10O5 | CID 5281657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 8. resource.aminer.org [resource.aminer.org]

The Quest for Norlichexanthone: A Technical Guide to its Natural Origins and Isolation

For Immediate Release

[City, State] – For researchers, scientists, and professionals in drug development, the pursuit of novel bioactive compounds is a constant endeavor. Norlichexanthone, a xanthone derivative, has garnered significant interest for its potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources: A Microbial Treasure

This compound is a secondary metabolite primarily produced by various fungi and lichens. Understanding these natural reservoirs is the first step in harnessing this promising compound.

Fungal Sources:

A diverse array of fungi, including endophytic, endolichenic, and soil-dwelling species, have been identified as producers of this compound and related xanthones. Notable fungal genera include:

-

Penicillium : Several species within this ubiquitous genus, such as Penicillium canescens and Penicillium griseofulvum, are known to synthesize this compound.

-

Aspergillus : Species like Aspergillus sp. have been shown to produce a variety of xanthones, including this compound.

-

Wardomyces anomalus : This fungus has been specifically cited as a source of this compound.

-

Endolichenic Fungi: These fungi reside within the thalli of lichens and are a rich source of bioactive compounds. An endolichenic fungus isolated from Pertusaria laeviganda has been demonstrated to produce this compound.

Lichen Sources:

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are well-established producers of a vast array of secondary metabolites, including a variety of xanthones. While specific lichens are known to contain complex mixtures of xanthones, the isolation of this compound often involves the culture of the lichen's fungal partner (mycobiont) or the associated endolichenic fungi.

Isolation and Purification: From Raw Extract to Pure Compound

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by chromatographic purification. The following sections provide detailed experimental protocols based on established methodologies.

Experimental Protocol 1: Isolation from Fungal Culture (Endolichenic Fungus from Pertusaria laeviganda)

This protocol details the isolation of this compound from a cultured endolichenic fungus.

1. Fungal Culture:

-

Inoculation: The endolichenic fungus is cultured on a solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar.

-

Incubation: The culture is maintained in the dark at 15°C.

-

Liquid Culture: For large-scale production, the fungus is transferred to a 500-mL Erlenmeyer flask containing 200 mL of liquid medium (2% malt extract and 0.2% yeast extract) and incubated for 3 weeks.

2. Extraction:

-

The fungal biomass is dried, and 10.7 g of the dried fungus is immersed in methanol at room temperature overnight.

-

The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract (2.5 g).

3. Chromatographic Purification:

-

Column Chromatography: The crude methanol extract is subjected to column chromatography on a Wakogel® C-200 column.

-

Elution Gradient: The column is eluted with a stepwise gradient of chloroform and methanol as follows:

-

Fraction 1: Chloroform-Methanol (19:1)

-

Fraction 2: Chloroform-Methanol (9:1)

-

Fraction 3: Chloroform-Methanol (4:1)

-

Fraction 4: Chloroform-Methanol (7:3)

-

Fraction 5: Chloroform-Methanol (3:2)

-

Fraction 6: Chloroform-Methanol (1:1)

-

Fraction 7: Chloroform-Methanol (2:3)

-

Fraction 8: Chloroform-Methanol (3:7)

-

-

Fraction Analysis: Each fraction is analyzed by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Further Purification: Fractions containing the target compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Experimental Protocol 2: General Protocol for Isolation of Xanthones from a Soil Fungus (Penicillium sp.)

This protocol provides a general workflow for the isolation of xanthones from a soil-derived Penicillium species.

1. Fungal Fermentation and Extraction:

-

The Penicillium sp. is cultured on a suitable solid or liquid medium.

-

The fungal culture is extracted with a solvent such as ethyl acetate to obtain a crude extract.

2. Multi-Step Chromatographic Purification:

-

Step 1: Silica Gel Column Chromatography:

-

The crude extract is applied to a silica gel column.

-

The column is eluted with a gradient of petroleum and acetone (from 100:0 to 0:100) to yield several fractions.

-

-

Step 2: Medium-Pressure Liquid Chromatography (MPLC) on ODS:

-

Fractions enriched with xanthones are further purified by MPLC on an ODS (octadecylsilane) column.

-

A gradient of methanol and water (e.g., from 20:80 to 100:0) is used for elution.

-

-

Step 3: Semipreparative MPLC on ODS:

-

The final purification is achieved using semipreparative MPLC on an ODS column.

-

An isocratic or gradient elution with acetonitrile and water (e.g., 59% CH3CN–H2O) is employed to isolate the pure xanthone compounds.

-

Quantitative Data on Secondary Metabolite Yields from Fungi

While specific yield data for this compound from various sources is not always readily available in the literature, the following table provides a summary of reported yields for related xanthones and other secondary metabolites from fungal cultures. This data offers a valuable quantitative context for researchers planning isolation studies.

| Compound | Fungal Source | Fermentation Method | Yield | Reference |

| Xanthomegnin | Penicillium viridicatum | Solid-state on rice | 440 mg/kg of rice | [1] |

| Physcion | Aspergillus chevalieri | Submerged fermentation | up to 85.2 mg/L | |

| Chitosan | Aspergillus niger | Solid-state fermentation | 17.053 g/kg dry substrate | |

| Chitosan | Aspergillus niger | Submerged fermentation | 0.8455 g/L | |

| New Xanthone | Penicillium sp. | Solid culture | 10 mg from crude extract | |

| Steroids | Penicillium levitum | Liquid culture | 3.0 - 10.0 mg from crude extract |

Visualizing the Process and a Potential Mechanism of Action

To further aid in the understanding of the isolation process and a potential biological pathway influenced by this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation and purification of this compound.

Caption: this compound's influence on the adiponectin signaling pathway.

This technical guide serves as a foundational resource for the scientific community, providing both the theoretical knowledge and practical methodologies necessary for the successful isolation and study of this compound. The continued investigation of this and other natural products holds immense promise for the future of drug discovery and development.

References

An In-depth Technical Guide to Norlichexanthone Derivatives and Analogues for Researchers and Drug Development Professionals

An Introduction to Norlichexanthone and Its Therapeutic Potential

This compound, a naturally occurring xanthone, and its derivatives have emerged as a promising class of compounds in drug discovery. Xanthones, characterized by their tricyclic xanthen-9-one core, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying signaling pathways of this compound derivatives and analogues, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the condensation of appropriately substituted phenols and benzoic acid derivatives. A common and effective method is the Grover, Shah, and Shah reaction, which utilizes a benzophenone intermediate.

A general synthetic approach involves the condensation of an orsellinate ester with phloroglucinol or its derivatives. For instance, the total synthesis of several chlorine-containing derivatives of this compound has been achieved through the condensation of a substituted methyl or ethyl orsellinate with phloroglucinol or 2-chlorophloroglucinol in a high-boiling solvent like diphenyl ether.[1][2]

Another established method for synthesizing the xanthone core is the cyclodehydration of 2,2'-dihydroxybenzophenones. Furthermore, chloro-substituted hydroxyxanthones can be prepared through the cyclodehydration of acid derivatives and substituted phenols using Eaton's reagent, followed by chlorination with N-chlorosuccinimide (NCS).[3]

Representative Experimental Protocol: Synthesis of a Chlorinated this compound Derivative

This protocol is a representative example for the synthesis of a chlorinated this compound derivative, based on established methods.[3][4]

Step 1: Synthesis of the Hydroxyxanthone Intermediate

-

To a solution of a suitable benzoic acid derivative (1 equivalent) and a substituted phloroglucinol (1 equivalent) in a round-bottom flask, add Eaton's reagent (P₂O₅/MeSO₃H).

-

Heat the reaction mixture to 80°C and stir for 3 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the hydroxyxanthone intermediate.

Step 2: Chlorination of the Hydroxyxanthone

-

Dissolve the hydroxyxanthone intermediate (1 equivalent) in ethanol in a round-bottom flask.

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents), p-toluenesulfonic acid (catalytic amount), and sodium chloride.

-

Stir the mixture at 40°C for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired chloro-substituted this compound derivative.

Biological Activities of this compound Derivatives

This compound and its analogues have demonstrated a spectrum of biological activities, making them attractive candidates for further investigation in drug development.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of xanthone derivatives against various cancer cell lines. The planar structure of the xanthone core allows for intercalation with DNA, potentially contributing to their anticancer effects.

Anti-inflammatory Activity

Xanthone derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways. For instance, some flavonoids, which share structural similarities with xanthones, have shown potent topical anti-inflammatory activity, with luteolin exhibiting an ID50 of 0.3 µmol/cm² in a croton oil-induced dermatitis model.[5]

Antioxidant Activity

The antioxidant potential of this compound derivatives is another area of significant interest. The presence of hydroxyl groups on the xanthone scaffold contributes to their radical scavenging activity.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various xanthone derivatives.

Table 1: Anticancer Activity of Xanthone Derivatives (IC50 values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound Derivative 1 | HeLa | 8.63 | [6] |

| This compound Derivative 2 | LS174 | 10.17 | [6] |

| This compound Derivative 3 | A549 | 12.15 | [6] |

| Pristimerin | LM3 | 5 | [7] |

| Pristimerin | LP07 | 5 | [7] |

| Plumbagin | KYSE150 | 6.4 | [7] |

| Plumbagin | KYSE450 | 8.0 | [7] |

Table 2: Anti-inflammatory Activity of a Related Flavonoid

| Compound | Assay | ID50 (µmol/cm²) | Reference |

| Luteolin | Croton oil-induced dermatitis | 0.3 | [5] |

Table 3: Antioxidant Activity of this compound Analogues (IC50 values)

| Compound/Derivative | Assay | IC50 (mg/mL) | Reference |

| Glehnia littoralis Extract (Jeju) | ABTS+ | 6.69 | [8] |

| Glehnia littoralis Extract (Jeju) | DPPH | 10.26 | [8] |

| Glehnia littoralis Extract (Chungnam) | ABTS+ | 7.66 | [8] |

| Glehnia littoralis Extract (Chungnam) | DPPH | 18.08 | [8] |

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and its analogues are mediated through their interaction with various cellular signaling pathways. Two key pathways that have been implicated are the Nrf2/ARE and PPARγ signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Xanthones have been shown to modulate this pathway, thereby enhancing the cell's ability to combat oxidative stress.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Lichen Xanthones | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Topical anti-inflammatory activity of flavonoids and a new xanthone from Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Norlichexanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Norlichexanthone (1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one), a naturally occurring xanthone derivative. Due to the limited availability of a complete, tabulated set of nuclear magnetic resonance (NMR) and ultraviolet (UV) data for this compound in the public domain, this guide presents mass spectrometry (MS) data for this compound and detailed NMR and UV data for the closely related compound, Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), for comparative and illustrative purposes.

Mass Spectrometry (MS) Data of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The data obtained can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI- | 257.0455 | [M-H]⁻ (Calculated for C₁₄H₉O₅) |

Spectroscopic Data of Lichexanthone (for comparison)

Lichexanthone is a structurally similar xanthone, and its spectroscopic data provides a valuable reference for understanding the spectral characteristics of the xanthone scaffold.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Lichexanthone

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 162.1 |

| 1-OH | 13.39 (s) | - |

| 2 | 6.29 (d, J = 2.1 Hz) | 96.8 |

| 3 | - | 166.5 |

| 3-OCH₃ | 3.86 (s) | 55.6 |

| 4 | 6.32 (d, J = 2.1 Hz) | 92.2 |

| 4a | - | 157.0 |

| 5 | 6.67 (d, J = 2.06 Hz) | 106.9 |

| 6 | - | 159.5 |

| 6-OCH₃ | 3.89 (s) | 56.1 |

| 7 | 6.65 (d, J = 2.04 Hz) | 115.8 |

| 8 | - | 143.9 |

| 8-CH₃ | 2.84 (s) | 24.0 |

| 8a | - | 111.9 |

| 9 | - | 182.4 |

| 9a | - | 104.2 |

s = singlet, d = doublet, J = coupling constant in Hertz

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as xanthones.

Table 3: UV-Vis Absorption Maxima (λmax) for Lichexanthone

| Solvent | λmax (nm) |

| Methanol | 244, 253, 341 |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for xanthone compounds.

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for polar compounds like xanthones. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. The analysis is often coupled with a separation technique like liquid chromatography (LC-MS).

UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Norlichexanthone: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlichexanthone, a naturally occurring xanthone, has garnered interest within the scientific community for its potential biological activities. As with any compound under investigation for pharmaceutical or therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to conduct robust solubility and stability studies on this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats essential for its characterization. The guide is intended to equip researchers with the necessary framework to generate reliable data for formulation development, analytical method development, and regulatory submissions.

Solubility Profile of this compound

A comprehensive solubility profile is critical for developing viable formulations and predicting in vivo behavior. The following sections detail the experimental protocols to determine the solubility of this compound in various solvent systems.

Quantitative Solubility Data

The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical development. The data should be presented in a clear and concise tabular format to allow for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water (pH 7.4) | Data not available | Data not available | Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | Data not available | Data not available | Shake-Flask Method |

| 0.1 M HCl (pH 1.2) | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available | Shake-Flask Method |

| Ethanol | Data not available | Data not available | Shake-Flask Method |

| Methanol | Data not available | Data not available | Shake-Flask Method |

| Acetonitrile | Data not available | Data not available | Shake-Flask Method |

| Polyethylene Glycol 400 (PEG 400) | Data not available | Data not available | Shake-Flask Method |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Buffer System | Solubility (µg/mL) | Method of Determination |

| 2.0 | Glycine-HCl | Data not available | Shake-Flask Method |

| 4.5 | Acetate | Data not available | Shake-Flask Method |

| 6.8 | Phosphate | Data not available | Shake-Flask Method |

| 7.4 | Phosphate | Data not available | Shake-Flask Method |

| 9.0 | Borate | Data not available | Shake-Flask Method |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated quantitative method for this compound

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or other appropriate units.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile of this compound

Stability testing is crucial to determine the intrinsic stability of this compound and to identify potential degradation products. Forced degradation studies are performed under more severe conditions than accelerated stability studies to provide insight into the degradation pathways.[2]

Forced Degradation Study Data

The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation and the formation of any significant degradation products.

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Duration | % Degradation of this compound | No. of Degradation Products | Observations |

| Hydrolytic | |||||

| Acidic | 0.1 M HCl | 24, 48, 72 hours | Data not available | Data not available | Color change, precipitate, etc. |

| Basic | 0.1 M NaOH | 2, 4, 8 hours | Data not available | Data not available | Color change, precipitate, etc. |

| Neutral | Purified Water | 72 hours | Data not available | Data not available | Color change, precipitate, etc. |

| Oxidative | 3% H₂O₂ | 24 hours | Data not available | Data not available | Color change, precipitate, etc. |

| Thermal | 80°C (Solid State) | 48 hours | Data not available | Data not available | Physical appearance change |

| 60°C (Solution) | 24 hours | Data not available | Data not available | Color change, precipitate, etc. | |

| Photolytic | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux hours, UV-A energy ≥ 200 watt hours/m² | Data not available | Data not available | Color change, physical change |

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the stress conditions as described below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

A control sample, protected from stress, should be analyzed concurrently.

Specific Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently if no degradation is observed.

-

Neutral Hydrolysis: Mix the drug solution with an equal volume of purified water and heat at 60-80°C.

-

Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.

-

Thermal Degradation (Solid State): Place the solid drug powder in a petri dish and expose it to high temperature (e.g., 80°C) in a hot air oven.

-

Thermal Degradation (Solution): Heat the drug solution at a high temperature (e.g., 60°C).

-

Photostability: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[3] A dark control should be maintained to exclude thermal degradation.

Caption: Workflow for a Forced Degradation Study of this compound.

Stability-Indicating Analytical Method

A crucial component of stability studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate, detect, and quantify this compound in the presence of its degradation products and any excipients.

Recommended HPLC Method Parameters (Starting Point)

The following parameters can be used as a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary.

Table 4: Proposed HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with 95% A, ramping to 95% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV-Vis Diode Array Detector (DAD) to identify a suitable wavelength (e.g., based on the UV spectrum of this compound) |

| Injection Volume | 10-20 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This technical guide provides a framework for conducting comprehensive solubility and stability studies of this compound. While specific experimental data for this compound is limited in the public domain, the detailed protocols and methodologies presented here for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method will enable researchers to generate the critical data required for advancing their research and development activities. Adherence to these established scientific principles and regulatory guidelines will ensure the quality and reliability of the data generated, forming a solid foundation for future formulation and drug development efforts.

References

Preliminary Mechanistic Insights into Norlichexanthone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlichexanthone, a naturally occurring xanthone, has emerged as a molecule of interest in biomedical research. Preliminary studies suggest its involvement in key cellular processes, indicating potential therapeutic applications. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, focusing on its effects on adipogenesis, potential anticancer activities, and antioxidant properties. Due to the nascent stage of research on this specific compound, this document also draws upon the broader activities of the xanthone class to infer plausible mechanisms, while clearly distinguishing established data for this compound from hypothesized pathways.

Effects on Adipocyte Differentiation and Adiponectin Secretion

The most definitive research on this compound's mechanism of action comes from studies on adipocytes. Work by Ikeda et al. (2011) has demonstrated that this compound promotes adipogenesis and enhances the expression and secretion of adiponectin in ST-13 preadipocytes.

Quantitative Data Summary

Currently, publicly available literature lacks specific quantitative data such as IC50 values or dose-response curves with precise measurements for this compound's effects. The following table summarizes the qualitative findings.

| Biological Process | Cell Line | Observed Effect | Method of Detection | Citation |

| Adipocyte Differentiation | ST-13 preadipocytes | Induced adipogenesis | Oil Red O Staining | [1] |

| Adiponectin Secretion | ST-13 adipocytes | Enhanced secretion of adiponectin protein | Western Blot Analysis | [1] |

| Adiponectin mRNA Expression | ST-13 adipocytes | Increased mRNA expression of adiponectin | Not specified | [1] |

| PPARγ Agonism | Not specified | Unlikely to be a direct agonist | Luciferase Reporter Assay | [1] |

Experimental Protocols

1.2.1. Adipocyte Differentiation Assay (Oil Red O Staining)

This protocol is a general method for assessing adipocyte differentiation by staining intracellular lipid droplets.

-

Cell Culture: Plate preadipocytes (e.g., ST-13 cells) in a suitable culture vessel and grow to confluence.

-

Induction of Differentiation: Induce differentiation by treating the cells with a differentiation-inducing medium, which may contain agents like insulin, dexamethasone, and IBMX. This compound would be added at desired concentrations during this phase.

-

Fixation: After the desired incubation period (typically several days), wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least one hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution (typically 0.3-0.5% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.

-

Washing and Visualization: Remove the staining solution and wash the cells with water until the excess stain is removed. The intracellular lipid droplets will be stained red and can be visualized by light microscopy.

-

Quantification (Optional): To quantify the extent of differentiation, the stained lipid droplets can be eluted with 100% isopropanol, and the absorbance of the eluate can be measured at approximately 500 nm.[2][3][4][5]

1.2.2. Western Blot for Adiponectin Secretion

This is a standard protocol to detect the presence and relative abundance of secreted adiponectin in the cell culture medium.

-

Sample Collection: Collect the culture medium from this compound-treated and control adipocytes.

-

Protein Concentration: Concentrate the proteins in the medium, for example, by using centrifugal filter units. Determine the total protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for adiponectin.[6][7][8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of adiponectin.[9][10]

1.2.3. PPARγ Luciferase Reporter Assay

This assay is used to determine if a compound activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.[11][12][13]

-

Compound Treatment: Treat the transfected cells with this compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Cell Lysis: After incubation, lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity, which is proportional to the activation of PPARγ. Measure the Renilla luciferase activity for normalization.

-

Data Analysis: Calculate the fold activation of PPARγ by dividing the normalized luciferase activity of treated cells by that of untreated cells.[14][15][16]

Signaling Pathway

This compound enhances adiponectin expression, but it does not appear to act as a direct agonist of PPARγ, a key transcription factor in adipogenesis. This suggests that this compound may act on upstream signaling pathways that regulate adiponectin gene expression. The exact mechanism remains to be elucidated.

Potential Anticancer Mechanisms

While specific studies on the anticancer mechanism of this compound are limited, the broader class of xanthones is known to exhibit anticancer properties through the induction of apoptosis and cell cycle arrest.

Plausible Signaling Pathways

Based on studies of other xanthones, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the regulation of the Bcl-2 family of proteins and subsequent activation of caspases.

Xanthones have also been shown to induce cell cycle arrest. This could occur through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Experimental Protocols

2.2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1][17][18][19]

2.2.2. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[20][21][22][23]

2.2.3. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

-

Cell Lysis: Lyse this compound-treated cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

-

Incubation: Incubate to allow the caspase to cleave the substrate.

-

Detection: Measure the fluorescence or absorbance, which is proportional to the caspase activity.[24][25][26][27][28]

Antioxidant Activity

Experimental Protocols

3.1.1. Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Reagent Preparation: Prepare a fluorescein solution, a free radical initiator (AAPH), and Trolox standards.

-

Assay: In a microplate, mix the sample (this compound) with the fluorescein solution and incubate. Add AAPH to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence decay over time. The antioxidant capacity is determined by comparing the protection of fluorescein by the sample to that of Trolox.[29][30]

3.1.2. 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

-

Reaction Mixture: Mix different concentrations of this compound with a solution of DPPH in methanol.

-

Incubation: Incubate the mixture in the dark.

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging activity.[30][31]

Summary and Future Directions

The preliminary evidence suggests that this compound's primary characterized mechanism of action is the promotion of adipogenesis and adiponectin secretion, independent of direct PPARγ agonism. Its potential as an anticancer agent is inferred from the known activities of the xanthone class, which include the induction of apoptosis and cell cycle arrest. Furthermore, its chemical structure suggests it may possess antioxidant properties.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

-

Quantitative analysis of its effects on cancer cell viability (IC50 values across various cell lines).

-

Elucidation of the specific signaling pathways modulated by this compound in both adipocytes and cancer cells, including the identification of its direct molecular targets.

-

In-depth investigation of its effects on the expression and activity of key regulatory proteins in apoptosis and cell cycle progression.

-

Quantitative assessment of its antioxidant capacity using standardized assays.

This technical guide provides a foundational overview based on the current limited literature. Further rigorous investigation is required to fully delineate the mechanisms of action of this compound and to validate its potential as a therapeutic agent.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 4. Oil Red O Staining [protocols.io]

- 5. research.mcdb.ucla.edu [research.mcdb.ucla.edu]

- 6. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adiponectin (C45B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Adiponectin Polyclonal Antibody (PA1-054) [thermofisher.com]

- 9. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. kumc.edu [kumc.edu]

- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 21. corefacilities.iss.it [corefacilities.iss.it]

- 22. vet.cornell.edu [vet.cornell.edu]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. media.cellsignal.com [media.cellsignal.com]

- 28. mpbio.com [mpbio.com]

- 29. researchgate.net [researchgate.net]

- 30. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

Norlichexanthone: A Comprehensive Technical Review of Its Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlichexanthone, a naturally occurring xanthone found in various lichens and fungi, has garnered significant scientific interest due to its diverse and promising biological activities.[1][2][3] This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synthesis of this compound

The total synthesis of this compound and its derivatives has been achieved through several methods, with a key strategy involving the Smiles rearrangement.[4] A common approach utilizes the condensation of an appropriately substituted orsellinate ester with phloroglucinol or a derivative thereof.[5]

General Synthetic Protocol via Smiles Rearrangement

A prevalent method for synthesizing the this compound scaffold involves the reaction of a substituted orsellinate ester with phloroglucinol in a high-boiling point solvent like diphenyl ether.[5] The following protocol outlines a general procedure based on reported syntheses of related xanthones.

Materials:

-

Substituted methyl or ethyl orsellinate

-

Phloroglucinol

-

Diphenyl ether

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/light petroleum)

Procedure:

-

A mixture of the orsellinate ester (1 equivalent) and phloroglucinol (1.1 equivalents) is refluxed in diphenyl ether.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the diphenyl ether is removed under reduced pressure or by steam distillation.

-

The residue is then subjected to purification by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in light petroleum, to yield the desired this compound derivative.[5]

Biological Activities of this compound

This compound exhibits a range of biological activities, including adiponectin secretion enhancement, antioxidant effects, and antimicrobial and cytotoxic properties.

Adiponectin Secretion and Expression

This compound has been shown to promote the secretion and expression of adiponectin in cultured adipocytes.[6] Adiponectin is an important hormone with insulin-sensitizing, anti-diabetic, and anti-atherogenic properties.[6] Studies have demonstrated that this compound induces adipogenesis and increases the mRNA expression of adiponectin and other markers of adipocyte differentiation, such as fatty acid-binding protein and PPARγ.[6]

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. While its activity in the DPPH scavenging assay was found to be lower than ascorbic acid, it exhibited significant antioxidant activity in the Oxygen Radical Absorbance Capacity (ORAC) assay, comparable to that of ascorbic acid.[7]

Antimicrobial and Antitumor Activities

This compound has demonstrated notable antimicrobial and antitumor activities. It has been shown to reduce the expression of virulence genes and biofilm formation in Staphylococcus aureus.[7] Furthermore, various studies have reported the cytotoxic effects of this compound and its derivatives against several cancer cell lines.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

| Activity | Assay | Test System | Result | Reference |

| Antioxidant | DPPH Scavenging | Chemical | IC50 > 200 µM | [7] |

| Antioxidant | ORAC | Chemical | Comparable to ascorbic acid | [7] |

| Antimicrobial Activity | Organism | Result (MIC) | Reference |

| Antibacterial | Staphylococcus aureus | 5 µg/mL (reduces RNAIII expression) | [7] |

| Antitumor Activity | Cell Line | Result (IC50) | Reference |

| Various Cancer Cell Lines | - | Data not consistently reported in the provided search results | - |

Detailed Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol is a generalized procedure based on commonly used methods for determining antioxidant capacity.

Materials:

-

This compound

-

Trolox (standard)

-

Fluorescein sodium salt (FL)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound and a series of Trolox standards in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well black microplate, add 25 µL of the sample, standard, or blank (solvent).

-

Add 150 µL of a working solution of fluorescein to each well.

-

Incubate the plate at 37°C for approximately 15-30 minutes.

-

Initiate the reaction by adding 25 µL of AAPH solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The ORAC value is expressed as Trolox equivalents (TE) per unit of the sample.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Adiponectin Expression and Secretion Assay in ST-13 Adipocytes

This protocol is based on the methodology described for studying the effect of this compound on ST-13 adipocytes.[6]

1. Cell Culture and Differentiation:

-

Culture ST-13 preadipocytes in a suitable growth medium.

-

To induce differentiation, treat confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and isobutylmethylxanthine) for a specified period.

-

After differentiation, maintain the mature adipocytes in a maintenance medium.

2. This compound Treatment:

-

Treat the differentiated ST-13 adipocytes with various concentrations of this compound for a designated time.

3. Oil Red O Staining for Adipogenesis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin.

-

Stain the lipid droplets by incubating the cells with an Oil Red O working solution.

-

Wash the cells and visualize the stained lipid droplets under a microscope.

4. Western Blot for Adiponectin Secretion:

-

Collect the culture medium from the treated cells.

-

Concentrate the proteins in the medium.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against adiponectin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

5. Real-Time PCR for Adiponectin mRNA Expression:

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform real-time PCR using primers specific for adiponectin and a housekeeping gene (for normalization).

-

Quantify the relative mRNA expression levels.

Signaling Pathways and Mechanisms of Action

Adiponectin Expression Pathway

This compound increases the transcriptional expression of the adiponectin gene.[6] Importantly, this effect appears to be independent of the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and adiponectin expression.[6] The exact upstream signaling cascade and the transcription factors that this compound modulates to induce adiponectin expression are yet to be fully elucidated.

Caption: Proposed pathway of this compound-induced adiponectin expression.

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram illustrates a typical workflow for the isolation and biological evaluation of this compound.

Caption: General workflow for this compound research.

Conclusion

This compound is a multifaceted natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This guide has provided a comprehensive overview of the current state of this compound research, including its synthesis, biological effects, and the methodologies used to study them. While significant progress has been made, further research is needed to fully elucidate the molecular mechanisms underlying its bioactivities, particularly the signaling pathways involved in the regulation of adiponectin expression. Such studies will be crucial for the future development of this compound-based therapeutic agents.

References

- 1. Screening of antimicrobial potential of methanolic, acetone and quencher extracts from Cladonia rangiformis Hoffm. and Cladonia pocillum Ach. [nrfhh.com]

- 2. Smiles rearrangement - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Total Synthesis of Norhalichondrin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Reduces Virulence Gene Expression and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Norlichexanthone from Lichens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlichexanthone is a naturally occurring xanthone found in various lichen species and their associated fungal symbionts. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making them promising candidates for drug discovery and development. This document provides detailed protocols for the extraction, isolation, and quantification of this compound from lichens, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound Extraction

The following table summarizes the quantitative data on this compound yield from a cultured endolichenic fungus. Data on the extraction from whole lichen thalli is still being compiled from various sources to provide a comprehensive comparison of different extraction methods and lichen species.

| Biological Source | Lichen Species | Extraction Method | Solvent | Purification Method | Yield of this compound | Reference |

| Endolichenic Fungus | Pertusaria laeviganda | Maceration (room temperature, overnight) | Methanol | Column Chromatography (Diaion® HP20, Silica gel, and ODS) | 1 mg from 10.7 g of dried fungus (approx. 0.0093%) | [1][2] |

Experimental Protocols

This section details a representative protocol for the extraction and purification of this compound based on published literature.

Protocol 1: Extraction and Isolation of this compound from a Cultured Endolichenic Fungus

This protocol is adapted from a study on an endolichenic fungus isolated from Pertusaria laeviganda[1][2].

1. Materials and Equipment:

-

Dried and powdered fungal biomass

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Water (deionized or distilled)

-

Diaion® HP20 resin

-

Silica gel for column chromatography

-

ODS (Octadecylsilane) resin for column chromatography

-

Rotary evaporator

-

Glass columns for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (Silica gel 60 F254)

-

HPLC system with a PDA detector

-

NMR spectrometer

2. Extraction Procedure:

-

Immerse the dried and powdered fungal biomass (10.7 g) in methanol at room temperature.

-

Allow the extraction to proceed overnight with occasional stirring.

-

Filter the mixture to separate the methanol extract from the fungal biomass.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract (2.5 g).

3. Purification Procedure:

-

Initial Fractionation (Silica Gel Chromatography):

-

Subject the crude methanol extract to column chromatography on a Silica gel C-200 column.

-

Elute with a stepwise gradient of chloroform-methanol mixtures (e.g., 19:1, 9:1, 4:1, etc.).

-

Collect fractions and monitor by TLC to identify fractions containing the target compound.

-

-

Second Fractionation (Diaion® HP20 Chromatography):

-

Pool the fractions containing the compound of interest and concentrate.

-

Further separate the concentrated fraction using a Diaion® HP20 resin column.

-

Elute with a stepwise gradient of water-methanol mixtures (e.g., 1:0, 9:1, 4:1, etc.).

-

-

Final Purification (ODS Chromatography and TLC):

-

Subject the active fraction from the previous step to ODS column chromatography.

-

Elute with a suitable solvent system (e.g., water-methanol).

-

Perform a final purification step using preparative thin-layer chromatography (TLC) with a water-methanol (1:9) solvent system to isolate pure this compound (1 mg).

-

4. Identification and Quantification:

-

Confirm the identity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Quantify the amount of this compound in the extracts using a validated High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector[3]. A standardized HPLC method for lichen compounds can be adapted for this purpose[4].

General Considerations for Extraction from Lichen Thalli

While the above protocol is specific to a cultured fungus, the general principles can be applied to the extraction of this compound from whole lichen thalli. Common methods for extracting secondary metabolites from lichens include:

-

Maceration: Soaking the powdered lichen material in a solvent at room temperature for an extended period (e.g., 24 hours)[5].

-

Soxhlet Extraction: Continuous extraction of the powdered lichen material with a solvent in a Soxhlet apparatus. This method is efficient but may degrade thermolabile compounds.

-

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.

Commonly used solvents for extracting xanthones from lichens include acetone and methanol. The choice of solvent and extraction method will depend on the specific lichen species and the desired purity of the final product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from a biological source.

Caption: Workflow for this compound Extraction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Norlichexanthone: A Detailed Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Norlichexanthone, a naturally occurring xanthone found in various lichens, has garnered significant interest within the scientific community due to its diverse biological activities. As a polyketide-derived secondary metabolite, its structure features a 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one core. This scaffold is a recurring motif in numerous bioactive natural products, and the total synthesis of this compound and its analogues is crucial for further pharmacological evaluation and the development of novel therapeutic agents.

The primary and most established methodology for the total synthesis of this compound is the Grover, Shah, and Shah reaction . This acid-catalyzed condensation reaction provides a direct and efficient route to the xanthone core by reacting a suitably substituted benzoic acid or its ester with a polyphenol. In the case of this compound, this involves the condensation of an orsellinate derivative with phloroglucinol.

An alternative, though less commonly employed, approach for the synthesis of this compound derivatives involves a Smiles rearrangement of a strategically substituted depside as a key step.[1] While effective for certain substituted analogues, the direct condensation method remains the more prevalent strategy for accessing the parent this compound structure.

This document provides a detailed protocol for the total synthesis of this compound based on the well-established Grover, Shah, and Shah condensation methodology. The protocol is compiled from established procedures for the synthesis of closely related xanthone derivatives, providing a robust framework for the successful synthesis of the target molecule.

Experimental Workflow

The total synthesis of this compound can be envisioned as a two-step process: the preparation of the key precursors and the subsequent condensation to form the final xanthone core.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Preparation of Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)

This protocol describes the esterification of orsellinic acid to yield ethyl orsellinate, a key precursor for the xanthone synthesis.

Materials:

-

Orsellinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of orsellinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid) is prepared in a round-bottom flask.

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) is carefully added to the solution.

-

The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with a 5% aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl orsellinate.

Total Synthesis of this compound via Grover, Shah, and Shah Condensation

This protocol details the condensation of ethyl orsellinate and phloroglucinol to yield this compound. The conditions are adapted from established procedures for similar xanthone syntheses.[2][3]

Materials:

-

Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)

-

Phloroglucinol

-

Phosphorus oxychloride

-

Anhydrous zinc chloride

-

Ice-cold water

-

Hydrochloric acid (10% aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of ethyl orsellinate (1.0 eq) and phloroglucinol (1.1 eq) is prepared.

-

To this mixture, a freshly prepared solution of anhydrous zinc chloride (3.0 eq) in phosphorus oxychloride (10-15 mL per gram of ethyl orsellinate) is added with stirring.

-

The reaction mixture is heated at 70-80°C for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of HCl gas.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The resulting precipitate is stirred for 30 minutes and then filtered.

-

The solid is washed with cold water and then with a 10% aqueous solution of hydrochloric acid.

-

The crude product is dried and then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Data Presentation

Table 1: Summary of a Representative Synthetic Route

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Orsellinic Acid, Ethanol | Conc. H₂SO₄ (cat.), Reflux, 4-6 h | Ethyl Orsellinate | ~85-95 |